molecular formula C21H14ClN3O2 B12600177 Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]- CAS No. 649739-84-4

Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]-

Cat. No.: B12600177
CAS No.: 649739-84-4
M. Wt: 375.8 g/mol
InChI Key: FOOGXPYVBWHEJV-UHFFFAOYSA-N
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Description

Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]- is a synthetic organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinoxaline core substituted with a 3-chlorophenyl group and a 4-nitrophenylmethyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]-, the following synthetic route can be considered:

    Step 1: Synthesis of the quinoxaline core by reacting o-phenylenediamine with a suitable 1,2-dicarbonyl compound under acidic or basic conditions.

    Step 2: Introduction of the 3-chlorophenyl group through electrophilic aromatic substitution or cross-coupling reactions.

    Step 3: Attachment of the 4-nitrophenylmethyl group via nucleophilic substitution or other suitable methods.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions for scalability, yield, and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent selection to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as building blocks for the synthesis of more complex molecules.

    Biology: Investigated for their antimicrobial, antiviral, and anticancer activities.

    Medicine: Potential therapeutic agents for treating various diseases.

    Industry: Used in the development of dyes, pigments, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]- depends on its specific biological target. Generally, quinoxaline derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The presence of the 3-chlorophenyl and 4-nitrophenylmethyl groups may enhance binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    2-Phenylquinoxaline: Lacks the chlorophenyl and nitrophenylmethyl substitutions.

    2-(3-Chlorophenyl)quinoxaline: Lacks the nitrophenylmethyl substitution.

    3-[(4-Nitrophenyl)methyl]quinoxaline: Lacks the chlorophenyl substitution.

Uniqueness

Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]- is unique due to the presence of both the 3-chlorophenyl and 4-nitrophenylmethyl groups, which may confer distinct chemical reactivity and biological activity compared to other quinoxaline derivatives.

Properties

CAS No.

649739-84-4

Molecular Formula

C21H14ClN3O2

Molecular Weight

375.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]quinoxaline

InChI

InChI=1S/C21H14ClN3O2/c22-16-5-3-4-15(13-16)21-20(23-18-6-1-2-7-19(18)24-21)12-14-8-10-17(11-9-14)25(26)27/h1-11,13H,12H2

InChI Key

FOOGXPYVBWHEJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)C3=CC(=CC=C3)Cl)CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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